4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic organic compound It combines a pyrimidine core with piperidine and pyridine groups, contributing to its varied biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. First, starting with the suitable pyrimidine precursor, the incorporation of the trifluoromethyl group is often carried out using a reagent like trifluoromethyl iodide under the presence of a base. The piperidine ring is then introduced through nucleophilic substitution using an appropriate chlorinated derivative. Finally, the pyridine ring is attached via a nucleophilic aromatic substitution reaction, using a chlorinated pyridine derivative and appropriate base conditions to facilitate the formation of the ether linkage. These steps are performed under controlled conditions to ensure proper yield and purity.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound would follow similar steps but be optimized for higher yields and cost efficiency. This typically involves scaling up the reaction conditions, utilizing continuous flow chemistry, or employing more robust reagents and catalysts. Purification is done through distillation, recrystallization, or chromatographic techniques to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: : 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions such as:
Oxidation: : Potentially oxidized at the piperidine or pyridine rings under harsh oxidative conditions.
Reduction: : The chloropyridine moiety can be reduced under specific catalytic hydrogenation conditions.
Substitution: : Both nucleophilic and electrophilic substitutions can be carried out on the pyrimidine and pyridine rings, offering a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidants like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen.
Substitution: Bases like sodium hydride or lithium diisopropylamide for nucleophilic substitutions and acid catalysts like sulfuric acid for electrophilic substitutions.
Major Products
Oxidation: Corresponding oxidized products at the sites of the piperidine or pyridine rings.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
This compound sees extensive use in:
Chemistry: : Used as a building block for creating complex organic molecules and as an intermediate in the synthesis of more intricate structures.
Biology: : Explored for its potential activity in biological systems, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific molecular pathways implicated in diseases.
Industry: : Utilized in the development of advanced materials, particularly where the trifluoromethyl group’s unique properties are advantageous.
Mechanism of Action
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms depending on the application. In medicinal chemistry, it might interact with specific protein targets through binding interactions mediated by the trifluoromethyl and piperidine groups, which enhance binding affinity and specificity. The molecular pathways involved often include signaling cascades where pyrimidine derivatives act as key intermediates.
Comparison with Similar Compounds
Compared to similar compounds, this one stands out due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, leading to improved bioavailability and efficacy in drug development. Similar compounds might include:
Pyrimidine derivatives without the trifluoromethyl group.
Compounds with different substituents on the piperidine or pyridine rings.
Each has its unique set of properties and applications, but the presence of the trifluoromethyl group in 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine provides distinct advantages in terms of biological activity and stability.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c1-11-23-15(17(19,20)21)8-16(24-11)25-6-3-12(4-7-25)10-26-14-2-5-22-9-13(14)18/h2,5,8-9,12H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSZNAVFUOMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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